N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide” is a chemical compound with the molecular formula C27H26N4O3S . It has an average mass of 486.585 Da and a monoisotopic mass of 486.172546 Da .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a quinoline ring via a carboxamide linkage .Scientific Research Applications
Synthesis and Structural Characterization
- Complex Formation and Solvate Structure : Research has shown that quinoline derivatives can form complex structures with other molecules. For example, different solvates of dicarboxylic acids with quinoline were prepared and structurally characterized, showcasing the ability of quinoline derivatives to engage in hydrogen bonding and encapsulation within molecular assemblies (Singh & Baruah, 2009).
- Catalysis and Chemical Transformations : The catalytic activity of compounds involving quinoline structures, such as in the solvent-free aminolysis of epoxides, signifies the potential of quinoline derivatives in synthesizing a new class of ionic liquids, highlighting their relevance in green chemistry applications (Fringuelli et al., 2004).
Biological Activities and Interactions
- Antimicrobial and Antitumor Activities : Substituted quinoline-2-carboxamides have been investigated for their biological activities, showing significant inhibition against mycobacterial species, including M. tuberculosis, and demonstrating low toxicity against human cell lines. This suggests their potential as antimycobacterial agents (Goněc et al., 2012).
- Cytotoxicity Against Cancer Cells : Novel amide derivatives of quinoline showed potent antiproliferative activities against various human cancer cell lines, indicating the potential of quinoline derivatives in cancer therapy (Pirol et al., 2014).
Photophysical Properties
- Luminescent Properties : Studies on cyclometalating ligands based on quinoline structures have revealed highly luminescent platinum(II) complexes. These findings underscore the application of quinoline derivatives in developing luminescent materials, with properties such as diminishing concentration quenching and rigidochromic shifts, which are crucial for optoelectronic applications (Vezzu et al., 2011).
Properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c32-27(24-18-26(19-14-16-28-17-15-19)30-25-9-5-4-8-23(24)25)29-20-10-12-22(13-11-20)35(33,34)31-21-6-2-1-3-7-21/h4-5,8-18,21,31H,1-3,6-7H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDGYYSHWXZKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.